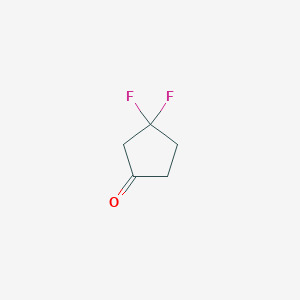

3,3-Difluorocyclopentanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,3-difluorocyclopentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F2O/c6-5(7)2-1-4(8)3-5/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVABPUHVEPAZAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1=O)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20743649 | |

| Record name | 3,3-Difluorocyclopentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20743649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215071-20-7 | |

| Record name | 3,3-Difluorocyclopentanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1215071-20-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3-Difluorocyclopentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20743649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the 3,3-Difluorocyclopentanone Core: Synthesis, Properties, and Applications in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the 3,3-Difluorocyclopentanone Moiety

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into lead compounds is a well-established strategy for optimizing pharmacokinetic and pharmacodynamic properties. The gem-difluoro motif, in particular, offers a unique combination of steric and electronic effects that can profoundly influence a molecule's potency, metabolic stability, and conformational behavior. While a dedicated CAS number for the parent molecule, this compound, is not prominently registered, the 3,3-difluorocyclopentyl core is a critical structural unit. This guide provides an in-depth exploration of the synthesis, key properties, and strategic applications of the this compound scaffold, a valuable building block for the development of novel therapeutics.

The cyclopentanone framework itself is a common feature in a wide array of bioactive natural products. The introduction of a gem-difluoro group at the 3-position of this ring system offers medicinal chemists a powerful tool to modulate a candidate's profile. This substitution can block metabolic oxidation at that position, alter the acidity of adjacent protons, and influence the overall conformation of the five-membered ring, thereby impacting binding affinity to biological targets. This guide will delve into the practical aspects of accessing and utilizing this important chemical entity.

Physicochemical Properties and Structural Characteristics

The introduction of two fluorine atoms onto the cyclopentanone ring imparts significant changes to its physicochemical properties compared to its non-fluorinated counterpart.

| Property | Value (Predicted/Inferred) | Impact in Drug Design |

| Molecular Formula | C₅H₆F₂O | - |

| Molecular Weight | 120.09 g/mol | Increased molecular weight over cyclopentanone. |

| Boiling Point | Not established | Expected to be higher than cyclopentanone due to increased polarity and molecular weight. |

| LogP | Not established | The gem-difluoro group generally increases lipophilicity. |

| pKa of α-protons | Not established | Expected to be lower (more acidic) than cyclopentanone due to the electron-withdrawing effect of the fluorine atoms. |

The C-F bonds are highly polarized and metabolically stable, making the 3,3-difluoro substitution an effective strategy to block potential sites of metabolism on the cyclopentyl ring. This can lead to an improved pharmacokinetic profile with a longer half-life.

Synthetic Strategies for Accessing the this compound Core

The construction of the this compound skeleton is not trivial and typically involves multi-step synthetic sequences. A key challenge is the introduction of the gem-difluoro unit. One effective strategy involves the synthesis of α,α-difluorocyclopentanone derivatives from silyl dienol ethers.

Metal-Free Synthesis via Difluorocyclopropanation and Rearrangement

A notable metal-free approach involves a two-step, one-pot procedure starting from a silyl dienol ether. This method leverages a difluorocyclopropanation reaction followed by a vinylcyclopropane/cyclopentene (VCP) rearrangement[1]. The resulting silyl enol ether of a 5,5-difluorocyclopentene can then be converted to the desired saturated ketone.

Experimental Protocol: Synthesis of 5,5-Difluorocyclopent-1-en-1-yl Silyl Ether Derivatives [1]

This protocol describes a general procedure for the synthesis of precursors to α,α-difluorocyclopentanones.

Step 1: Difluorocyclopropanation

-

To a solution of the starting silyl dienol ether (1.0 equiv) in p-xylene, add 1,8-bis(dimethylamino)naphthalene (proton sponge, 0.055 equiv) and an internal standard such as 1,1,1,3,3,3-hexafluoro-2,2-di(p-tolyl)propane.

-

Heat the mixture to 60 °C.

-

Add trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA, 1.5 equiv) dropwise over 5 minutes.

-

Stir the resulting mixture at 60 °C for 15 minutes to complete the difluorocyclopropanation.

Step 2: Vinylcyclopropane/Cyclopentene (VCP) Rearrangement

-

Heat the reaction mixture from Step 1 to 140 °C for 30 minutes to induce the rearrangement.

-

Cool the mixture to room temperature.

Step 3: Work-up and Purification

-

Dilute the reaction mixture with hexane.

-

Wash with a saturated aqueous solution of sodium hydrogen carbonate.

-

Extract the aqueous layer with hexane (3x).

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the residue by column chromatography on silica gel using hexane as the eluent to afford the 5,5-difluorocyclopent-1-en-1-yl silyl ether derivative.

The final conversion of the resulting silyl enol ether to the saturated this compound can be achieved through standard methods such as hydrogenation of the double bond followed by hydrolysis of the silyl ether.

Alternatively, the ketone functionality can be introduced by oxidation of a precursor alcohol, such as 3,3-difluorocyclopentan-1-ol (CAS 883731-65-5)[2], which is commercially available.

Caption: Synthetic pathways to the this compound core.

Applications in Drug Development

The 3,3-difluorocyclopentyl moiety is a valuable building block in medicinal chemistry, often used as a bioisosteric replacement for other cyclic systems or to introduce specific properties into a drug candidate.

-

Metabolic Stability: The gem-difluoro group at the 3-position effectively blocks a potential site of metabolic hydroxylation, a common metabolic pathway for cyclic alkanes. This can significantly increase the in vivo half-life of a drug.

-

Conformational Control: The steric bulk and electronic properties of the C-F bonds can influence the conformational preferences of the cyclopentane ring, potentially locking the molecule into a more bioactive conformation for its target.

-

Modulation of Physicochemical Properties: The introduction of fluorine can alter a molecule's lipophilicity, polarity, and pKa, which can be fine-tuned to optimize absorption, distribution, metabolism, and excretion (ADME) properties.

Derivatives such as 3,3-difluorocyclopentanamine and 3,3-difluorocyclopentanol are used in the synthesis of complex molecules, including inhibitors of various enzymes where the cyclopentyl ring serves as a scaffold to orient other functional groups for optimal target engagement.

Safety and Handling

While specific safety data for this compound is not available, general precautions for handling fluorinated organic compounds and ketones should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.

-

Incompatibility: Keep away from strong oxidizing agents and strong bases.

-

Storage: Store in a cool, dry place away from heat and ignition sources. The precursor, 3,3-difluorocyclopentan-1-ol, is noted to cause skin and serious eye irritation, and may cause respiratory irritation[2]. Similar hazards should be anticipated for the ketone.

Conclusion

The this compound core represents a strategically important structural motif in contemporary drug discovery. Although the parent compound may not be a readily available commercial product, its synthesis is accessible through established chemical transformations. The unique properties conferred by the gem-difluoro group make this scaffold a valuable tool for medicinal chemists seeking to enhance the metabolic stability, binding affinity, and overall druglikeness of their compounds. A thorough understanding of the synthetic routes and the physicochemical impact of this moiety is essential for its effective application in the development of next-generation therapeutics.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 72207525, 3,3-Difluorocyclobutanone. Retrieved from [Link].

-

Takayama, R., et al. (2018). Metal-free synthesis of α,α-difluorocyclopentanone derivatives via regioselective difluorocyclopropanation/VCP rearrangement of silyl dienol ethers. Arkivoc, 2018(2), 72-80. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 68211367, 3-Fluorocyclopentanone. Retrieved from [Link].

Sources

An In-depth Technical Guide to 3,3-Difluorocyclopentanone: Synthesis, Characterization, and Application in Drug Discovery

This technical guide provides a comprehensive overview of 3,3-difluorocyclopentanone, a fluorinated organic compound of increasing interest to researchers, scientists, and drug development professionals. This document delves into the core chemical principles, synthesis, spectroscopic characterization, and the strategic importance of this molecule in medicinal chemistry.

Core Molecular Attributes of this compound

This compound is a five-membered cyclic ketone featuring a geminal difluoro substitution at the C3 position. This structural feature is pivotal, as the introduction of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties.

Molecular Formula and Weight

The chemical structure of this compound dictates its molecular formula and weight, which are fundamental parameters for any chemical synthesis and analysis.

-

Molecular Formula: C₅H₆F₂O

-

Molecular Weight: The molecular weight is calculated from the atomic weights of its constituent elements:

-

Carbon (C): 5 × 12.011 u = 60.055 u

-

Hydrogen (H): 6 × 1.008 u = 6.048 u

-

Fluorine (F): 2 × 18.998 u = 37.996 u

-

Oxygen (O): 1 × 15.999 u = 15.999 u

-

Total Molecular Weight: 120.10 g/mol

-

Structural and Physicochemical Properties

The presence of the highly electronegative fluorine atoms on the same carbon atom (a gem-difluoro moiety) induces a significant dipole moment and alters the electron distribution across the cyclopentane ring. These changes can impact the molecule's reactivity, conformational preferences, and its interactions with biological targets.

| Property | Value/Description | Source |

| IUPAC Name | 3,3-Difluorocyclopentan-1-one | - |

| CAS Number | 1215071-20-7 | |

| Molecular Formula | C₅H₆F₂O | - |

| Molecular Weight | 120.10 g/mol | Calculated |

| Appearance | Expected to be a liquid at room temperature | Inferred |

| Boiling Point | Not readily available; expected to be higher than cyclopentanone | Inferred |

| Density | Not readily available; expected to be greater than 1 g/mL | Inferred |

| Solubility | Expected to be soluble in common organic solvents | Inferred |

Synthesis of α,α-Difluorocyclopentanone Derivatives

The synthesis of fluorinated cyclopentanones often involves multi-step processes. A metal-free approach for the synthesis of α,α-difluorocyclopentanone derivatives has been reported, which proceeds via a regioselective difluorocyclopropanation followed by a vinylcyclopropane rearrangement.[1]

Synthetic Pathway Overview

The general strategy involves the reaction of a silyl dienol ether with a difluorocarbene source, followed by a thermally induced rearrangement to yield the desired 5,5-difluorocyclopent-1-en-1-yl silyl ether, which can be subsequently converted to the saturated ketone.

Caption: Synthetic workflow for α,α-difluorocyclopentanone derivatives.

Detailed Experimental Protocol

The following is a representative protocol for the synthesis of a 5,5-difluorocyclopent-1-en-1-yl silyl ether, a precursor to this compound.[1]

Materials:

-

Silyl dienol ether (1a)

-

1,8-bis(dimethylamino)naphthalene (proton sponge)

-

1,1,1,3,3,3-hexafluoro-2,2-di(p-tolyl)propane

-

p-xylene

-

Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA)

-

Hexane

-

Saturated aqueous sodium hydrogen carbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

A mixture of proton sponge (0.011 mmol), 1,1,1,3,3,3-hexafluoro-2,2-di(p-tolyl)propane (0.019 mmol), and silyl dienol ether 1a (0.20 mmol) in p-xylene (2 mL) is heated to 60 °C.

-

TFDA (0.30 mmol) is added dropwise over 5 minutes.

-

The resulting mixture is stirred at 60 °C for 15 minutes.

-

The reaction mixture is then heated at 140 °C for 30 minutes to induce the vinylcyclopropane rearrangement.

-

After cooling to room temperature, the mixture is diluted with hexane (2 mL) and washed with a saturated aqueous solution of sodium hydrogen carbonate (10 mL).

-

The organic layer is extracted with hexane (3 x volumes).

-

The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The residue is purified by column chromatography on silica gel (hexane) to afford the 5,5-difluorocyclopent-1-en-1-yl silyl ether.

-

Subsequent hydrolysis of the silyl enol ether will yield the corresponding ketone.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methylene protons of the cyclopentane ring. The protons on the carbons adjacent to the carbonyl group (C2 and C5) will be deshielded and appear further downfield. The protons on the carbon adjacent to the difluorinated carbon (C4) will also be influenced by the electronegative fluorine atoms. Complex splitting patterns are expected due to proton-proton and proton-fluorine couplings.

-

¹³C NMR: The carbon NMR spectrum will be characterized by a signal for the carbonyl carbon (C1) in the range of 200-220 ppm. The difluorinated carbon (C3) will appear as a triplet due to coupling with the two fluorine atoms. The other methylene carbons will have distinct chemical shifts.

-

¹⁹F NMR: The fluorine NMR spectrum will provide a definitive confirmation of the presence of the C-F bonds. A single signal is expected for the two equivalent fluorine atoms, which may show coupling to the adjacent protons.[2]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch, typically in the region of 1720-1740 cm⁻¹.[3] Additionally, C-F stretching vibrations will be observed in the fingerprint region, usually between 1000 and 1400 cm⁻¹. C-H stretching and bending vibrations will also be present.

Mass Spectrometry (MS)

In a mass spectrum, the molecular ion peak (M⁺) for this compound would be observed at an m/z value corresponding to its molecular weight (120.10).[4] Common fragmentation patterns for cyclic ketones involve the loss of CO (m/z 28) and ethylene (m/z 28). The presence of fluorine atoms will also influence the fragmentation pathways. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[1]

The Role of the gem-Difluoro Moiety in Drug Development

The introduction of a gem-difluoromethylene group is a widely used strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates.[5]

Modulation of Physicochemical Properties

-

Metabolic Stability: The C-F bond is significantly stronger than the C-H bond, making the fluorinated position less susceptible to metabolic oxidation. This can increase the in vivo half-life of a drug.

-

Lipophilicity: Fluorine substitution generally increases the lipophilicity of a molecule, which can affect its absorption, distribution, and ability to cross cell membranes.

-

pKa Alteration: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups, which can influence a drug's ionization state at physiological pH and its binding to target proteins.

Conformational Control and Binding Affinity

The steric and electronic properties of the gem-difluoro group can restrict the conformational flexibility of the cyclopentane ring. This can pre-organize the molecule into a conformation that is more favorable for binding to its biological target, thereby increasing its potency and selectivity.

Caption: Impact of gem-difluorination on drug properties.

Conclusion

This compound represents a valuable building block for the synthesis of novel therapeutic agents. Its unique structural and electronic properties, conferred by the gem-difluoro group, offer medicinal chemists a powerful tool to fine-tune the ADME (absorption, distribution, metabolism, and excretion) and pharmacokinetic profiles of drug candidates. A thorough understanding of its synthesis and spectroscopic characterization is paramount for its effective utilization in drug discovery and development programs.

References

-

PubChem. 3,3-Difluorocyclobutanone. National Center for Biotechnology Information. [Link]

-

PubChem. 3,3-Difluorocyclopentane-1-carboxylic acid. National Center for Biotechnology Information. [Link]

-

PubChem. (R)-3,3-difluorocyclopentanamine. National Center for Biotechnology Information. [Link]

-

Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

-

Lin, T. E., et al. (2023). Drug Discovery Based on Fluorine-Containing Glycomimetics. Pharmaceuticals, 16(9), 1293. [Link]

-

Takayama, R., et al. (2018). Metal-free synthesis of α,α-difluorocyclopentanone derivatives via regioselective difluorocyclopropanation/VCP rearrangement of silyl dienol ethers. Arkivoc, 2018(2), 72-80. [Link]

-

Doc Brown's Chemistry. C7H16 mass spectrum of 3,3-dimethylpentane fragmentation pattern of m/z m/e ions. [Link]

Sources

- 1. arkat-usa.org [arkat-usa.org]

- 2. Drug Discovery Based on Fluorine-Containing Glycomimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. C7H16 mass spectrum of 3,3-dimethylpentane fragmentation pattern of m/z m/e ions for analysis and identification of 3,3-dimethylpentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. gem-Difluorinated Amines for Drug Design - Enamine [enamine.net]

An In-Depth Technical Guide to 3,3-Difluorocyclopentanone: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of Gem-Difluorinated Carbocycles in Medicinal Chemistry

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the C-F bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Among the various fluorinated motifs, the gem-difluoromethylene group (CF₂) has garnered significant attention as a versatile bioisosteric replacement for carbonyl groups, methylene groups, and other functionalities.[2] This guide provides a comprehensive technical overview of 3,3-difluorocyclopentanone, a valuable building block that embodies the potential of gem-difluorinated carbocycles in the development of novel therapeutics.

This document will delve into the core chemical properties of this compound, including its synthesis, spectroscopic characterization, and reactivity. Furthermore, it will explore its potential applications in medicinal chemistry, offering insights for researchers and scientists engaged in the design and synthesis of next-generation pharmaceuticals.

Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's physical and spectral properties is fundamental to its application in synthesis and drug design. While a dedicated CAS Registry Number for this compound is not readily found in public databases, its properties can be inferred from related structures and synthetic precursors.

Physical Properties (Predicted)

| Property | Value | Source |

| Molecular Formula | C₅H₆F₂O | - |

| Molecular Weight | 120.10 g/mol | - |

| Boiling Point | ~130-150 °C | Estimated based on related ketones |

| Density | ~1.2 g/cm³ | Estimated |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF) | Inferred |

Note: The physical properties listed are estimates based on structurally similar compounds and require experimental verification.

Spectroscopic Data Interpretation

The structural elucidation of this compound relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple. The protons on the carbons adjacent to the carbonyl group (C2 and C5) would appear as a triplet, and the protons on the carbon adjacent to the gem-difluoro group (C4) would also appear as a triplet. The chemical shifts would be influenced by the neighboring electron-withdrawing groups.

-

¹³C NMR: The carbon NMR spectrum will be characterized by the carbonyl carbon signal at the downfield region (around 200-210 ppm). The carbon bearing the two fluorine atoms (C3) will appear as a triplet due to C-F coupling. The other two sets of methylene carbons will have distinct chemical shifts.

-

¹⁹F NMR: The fluorine NMR spectrum is expected to show a single resonance, as the two fluorine atoms are chemically equivalent. The chemical shift will be characteristic of a gem-difluoroalkane.

Infrared (IR) Spectroscopy:

The IR spectrum will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the range of 1740-1760 cm⁻¹. The presence of C-F bonds will be indicated by strong absorption bands in the fingerprint region, usually between 1000 and 1200 cm⁻¹.

Mass Spectrometry (MS):

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) at m/z = 120 would be expected. Common fragmentation patterns for cyclic ketones include the loss of CO (m/z = 92) and ethylene (m/z = 92), as well as α-cleavage. The presence of fluorine will influence the fragmentation pathways, potentially leading to the loss of HF or CF₂-containing fragments.

Synthesis of this compound

The synthesis of this compound can be approached through several routes, with the direct fluorination of a suitable precursor being a common strategy. A prevalent method involves the fluorination of 1,3-cyclopentanedione.

Protocol: Synthesis from 1,3-Cyclopentanedione

This protocol outlines a general procedure for the synthesis of this compound from 1,3-cyclopentanedione using a fluorinating agent.

Workflow Diagram:

Caption: Synthetic workflow for this compound.

Materials:

-

1,3-Cyclopentanedione

-

Fluorinating agent (e.g., Diethylaminosulfur trifluoride (DAST) or Deoxofluor)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for elution

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1,3-cyclopentanedione (1.0 eq) in anhydrous DCM.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Addition of Fluorinating Agent: Slowly add the fluorinating agent (e.g., DAST, 2.2 eq) dropwise to the stirred solution via the dropping funnel over a period of 30 minutes. Maintain the temperature at -78 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

-

Quenching: Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution at 0 °C.

-

Extraction: Separate the organic layer. Extract the aqueous layer with DCM (3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

-

Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.

Causality behind Experimental Choices:

-

Anhydrous Conditions: The use of a flame-dried flask and anhydrous solvent is crucial as fluorinating agents like DAST are highly moisture-sensitive.

-

Low-Temperature Addition: The slow, dropwise addition of the fluorinating agent at -78 °C is essential to control the exothermic reaction and prevent the formation of byproducts.

-

Stoichiometry: A slight excess of the fluorinating agent is used to ensure complete conversion of the diketone.

-

Aqueous Work-up: The quench with sodium bicarbonate neutralizes any remaining acidic species.

Reactivity of the Carbonyl Group

The carbonyl group in this compound is the primary site of reactivity, susceptible to nucleophilic attack. The presence of the electron-withdrawing fluorine atoms at the α-position can influence the electrophilicity of the carbonyl carbon.

Nucleophilic Addition Reactions

Grignard and Organolithium Reagents: These strong nucleophiles will readily add to the carbonyl group to form tertiary alcohols after acidic workup. The reaction is typically carried out in an anhydrous ether solvent.

Wittig Reaction: The Wittig reaction provides a powerful method for converting the ketone into an alkene.[3] The reaction with a phosphorus ylide can be used to introduce a variety of substituents at the carbonyl carbon.[4]

Reaction Mechanism: Wittig Reaction

Caption: Simplified mechanism of the Wittig reaction.

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

Bioisosteric Replacement

The gem-difluoromethylene group can serve as a bioisostere for a carbonyl group. This substitution can improve metabolic stability by blocking oxidation at that position, and it can also modulate the local electronic environment and conformational preferences of the molecule. This strategy is particularly useful in lead optimization to enhance the pharmacokinetic properties of a drug candidate.[2]

Scaffold for Novel Therapeutics

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound and its precursors. The synthesis involves the use of highly reactive and potentially hazardous fluorinating agents.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Fume Hood: All manipulations should be performed in a well-ventilated fume hood.

-

Handling of Fluorinating Agents: Fluorinating agents like DAST are corrosive and react violently with water. Handle with extreme care and follow established safety protocols.

Conclusion

This compound is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its synthesis, while requiring careful handling of fluorinating agents, is accessible through established methods. The reactivity of its carbonyl group allows for a wide range of transformations, providing access to a diverse array of fluorinated cyclopentane derivatives. As the demand for novel fluorinated compounds in drug discovery continues to grow, the strategic application of scaffolds like this compound will undoubtedly play a crucial role in the development of future therapeutics.

References

-

Wittig Reaction - Examples and Mechanism. (2018). Master Organic Chemistry. [Link]

-

3,3-Difluorooxetane-A Versatile Functional Group for Bioisosteric Replacements in Drug Discovery. (2024). PubMed. [Link]

-

Pseudo-Dipeptide Bearing α,α-Difluoromethyl Ketone Moiety as Electrophilic Warhead with Activity against Coronaviruses. (n.d.). National Institutes of Health. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). Hovione. [Link]

-

Wittig reaction. (n.d.). Wikipedia. [Link]

-

Metal-free synthesis of α,α-difluorocyclopentanone derivatives via regioselective difluorocyclopropanation/VCP rearrangement of silyl dienol ethers. (2017). Arkat USA. [Link]

- US5113012A - Process for the production of 1,3-cyclopentanedione. (n.d.).

-

Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. (2022). PMC - NIH. [Link]

-

3,3-Difluorocyclopentane-1-carboxylic acid | C6H8F2O2 | CID 53403837. (n.d.). PubChem. [Link]

-

3,3-Difluorocyclobutanone | C4H4F2O | CID 72207525. (n.d.). PubChem. [Link]

Sources

- 1. Simple synthesis of 1,3-cyclopentanedione derived probes for labeling sulfenic acid proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. 3,3-Difluorocyclobutanone | C4H4F2O | CID 72207525 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Simple synthesis of 1,3-cyclopentanedione derived probes for labelingsulfenic acid proteins - Chemical Communications (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Spectroscopic Data of 3,3-Difluorocyclopentanone

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 3,3-Difluorocyclopentanone, a fluorinated ketone of significant interest in chemical research and drug development. This document is intended for researchers, scientists, and professionals who require a thorough understanding of the structural characterization of this molecule using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Introduction: The Significance of Fluorinated Ketones

The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. In the context of drug development, fluorine substitution can enhance metabolic stability, improve binding affinity, and modulate lipophilicity. This compound serves as a valuable building block in the synthesis of more complex fluorinated compounds. A precise understanding of its spectroscopic signature is paramount for reaction monitoring, quality control, and the unambiguous identification of its derivatives. This guide provides a detailed examination of its NMR, IR, and MS data, offering both theoretical predictions and practical insights into data acquisition and interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule and probing the chemical environment of specific nuclei. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

¹H NMR Spectroscopy: A Tale of Two Methylene Groups

The ¹H NMR spectrum of this compound is expected to be relatively simple, showing two distinct multiplets corresponding to the two sets of non-equivalent methylene protons.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.5 - 2.7 | Triplet of triplets (tt) | 4H | H-2, H-5 |

| ~2.2 - 2.4 | Triplet of triplets (tt) | 4H | H-4 |

The protons on the carbons adjacent to the carbonyl group (C-2 and C-5) are expected to be deshielded and appear at a lower field compared to the protons on C-4. The geminal fluorine atoms on C-3 will cause splitting of the signals of the adjacent protons (H-2 and H-4) through three-bond coupling (³JH-F). This, in addition to the geminal and vicinal proton-proton couplings, will result in complex multiplets, likely appearing as triplets of triplets.

Experimental Protocol for ¹H NMR Data Acquisition:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Utilize a 500 MHz NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence (zg).

-

Number of Scans: 16-32 scans for a good signal-to-noise ratio.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

-

Processing: Apply a Fourier transform to the Free Induction Decay (FID) and phase correct the resulting spectrum. Reference the spectrum to the TMS signal at 0.00 ppm.

¹³C NMR Spectroscopy: The Influence of Fluorine

The proton-decoupled ¹³C NMR spectrum of this compound is predicted to show three distinct signals. The carbon atom bonded to the two fluorine atoms (C-3) will appear as a triplet due to one-bond carbon-fluorine coupling (¹JC-F). The carbons adjacent to the CF₂ group (C-2 and C-4) will also exhibit splitting, appearing as triplets due to two-bond carbon-fluorine coupling (²JC-F).

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~210 | Singlet | C-1 (C=O) |

| ~120 | Triplet | C-3 (CF₂) |

| ~35 | Triplet | C-2, C-5 |

| ~30 | Triplet | C-4 |

The carbonyl carbon (C-1) is expected to have the highest chemical shift. The carbon bearing the fluorine atoms (C-3) will be significantly shifted downfield and will be easily identifiable by its characteristic triplet splitting pattern with a large coupling constant.

Experimental Protocol for ¹³C NMR Data Acquisition:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup: A 125 MHz NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse sequence (zgpg).

-

Number of Scans: 512-1024 scans are typically required for a good signal-to-noise ratio for ¹³C.

-

Relaxation Delay (d1): 2 seconds.

-

-

Processing: Process the data similarly to the ¹H NMR spectrum.

¹⁹F NMR Spectroscopy: A Direct Window into Fluorine Environments

¹⁹F NMR is a highly sensitive technique that provides direct information about the fluorine atoms in a molecule. For this compound, a single signal is expected in the ¹⁹F NMR spectrum.

Predicted ¹⁹F NMR Data (470 MHz, CDCl₃):

| Chemical Shift (δ) ppm | Multiplicity |

| ~ -90 to -110 | Triplet |

The chemical shift of the fluorine atoms is influenced by the surrounding electron density. The signal is expected to be a triplet due to two-bond coupling with the four adjacent protons (²JF-H).

Experimental Protocol for ¹⁹F NMR Data Acquisition:

-

Sample Preparation: The same sample can be used.

-

Instrument Setup: A 470 MHz NMR spectrometer equipped with a fluorine probe.

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16-32 scans.

-

Relaxation Delay (d1): 1-2 seconds.

-

-

Processing: The spectrum is typically referenced to an external standard such as CFCl₃ (0 ppm).

Diagram: NMR Spectroscopy Workflow

Caption: Workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a characteristic "fingerprint." The IR spectrum of this compound will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch. The presence of fluorine atoms will also give rise to strong C-F stretching bands.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1760 | Strong | C=O stretch |

| ~2900-3000 | Medium | C-H stretch |

| ~1100-1200 | Strong | C-F stretch |

The carbonyl stretching frequency in this compound is expected to be at a higher wavenumber compared to cyclopentanone (~1745 cm⁻¹) due to the electron-withdrawing inductive effect of the two fluorine atoms. The C-F stretching vibrations typically appear as strong and characteristic bands in the fingerprint region.

Experimental Protocol for IR Data Acquisition:

-

Sample Preparation: A thin film of the neat liquid can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, a solution in a suitable solvent (e.g., CCl₄) can be used.

-

Instrument Setup: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition: A background spectrum of the salt plates or solvent is recorded first, followed by the spectrum of the sample. The background is then automatically subtracted.

-

Data Analysis: The positions and intensities of the absorption bands are analyzed to identify the functional groups present.

Diagram: Key IR Absorptions

Caption: Predicted key IR absorption bands for this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. For this compound, electron ionization (EI) would likely lead to a detectable molecular ion peak and several characteristic fragment ions.

Predicted Mass Spectrum Data (EI):

| m/z | Predicted Fragment |

| 120 | [M]⁺ (Molecular Ion) |

| 92 | [M - CO]⁺ |

| 70 | [M - HF - CO]⁺ or [C₄H₄F]⁺ |

| 51 | [CHF₂]⁺ |

The molecular ion peak at m/z 120 should be observable. A common fragmentation pathway for cyclic ketones is the loss of carbon monoxide (CO), which would give rise to a fragment at m/z 92. Subsequent loss of HF or other rearrangements could lead to further fragmentation. The presence of the difluoromethyl cation at m/z 51 would be a strong indicator of the CF₂ group.

Experimental Protocol for Mass Spectrometry Data Acquisition:

-

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: Electron ionization (EI) at 70 eV is a standard method.

-

Mass Analysis: A quadrupole or time-of-flight (TOF) analyzer can be used to separate the ions based on their mass-to-charge ratio.

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and the major fragment ions.

Diagram: Mass Spectrometry Fragmentation Pathway

Caption: Predicted major fragmentation pathways in EI-MS.

Conclusion

The spectroscopic characterization of this compound is crucial for its application in synthetic chemistry and drug discovery. This guide provides a comprehensive overview of the predicted ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and MS data. The presented protocols for data acquisition serve as a practical reference for researchers. While the data presented herein is based on established spectroscopic principles and predictions, it provides a robust framework for the identification and characterization of this important fluorinated ketone. Experimental verification of these predictions will further solidify our understanding of this molecule's spectroscopic properties.

References

-

Takayama, R., et al. (2018). Metal-free synthesis of α,α-difluorocyclopentanone derivatives via regioselective difluorocyclopropanation/VCP rearrangement of silyl dienol ethers. Arkivoc, 2018(2), 72-80. [Link]

-

NMRDB.org. (n.d.). Predict ¹H proton NMR spectra. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict ¹³C carbon NMR spectra. Retrieved from [Link]

-

University of California, Santa Barbara. (n.d.). ¹⁹F Chemical Shifts and Coupling Constants. NMR Facility, UCSB Chem and Biochem. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

An In-Depth Technical Guide to 3,3-Difluorocyclopentanone: Synthesis, Properties, and Applications in Drug Discovery

Abstract

3,3-Difluorocyclopentanone is a fluorinated carbocyclic ketone of significant interest to the pharmaceutical and agrochemical industries. The introduction of a geminal difluoro group onto the cyclopentanone scaffold profoundly alters its physicochemical properties, offering strategic advantages in drug design. This guide provides a comprehensive overview of this compound, including its nomenclature, key properties, and modern synthetic methodologies. We will delve into the mechanistic details of its synthesis via a metal-free difluorocyclopropanation and vinylcyclopropane-cyclopentene (VCP) rearrangement cascade. Furthermore, this document explores the strategic application of this building block in medicinal chemistry, highlighting how the unique electronic properties of the difluoro moiety can be leveraged to enhance metabolic stability, modulate pKa, and improve receptor binding interactions in drug candidates.

Nomenclature and Physicochemical Properties

The correct identification and characterization of a chemical entity are paramount for reproducible scientific research.

-

IUPAC Name: 3,3-Difluorocyclopentan-1-one

-

Synonyms: this compound

-

Molecular Formula: C₅H₆F₂O

While a specific CAS number for the unsubstituted this compound is not prominently indexed in major databases like PubChem, its derivatives are well-documented, confirming its existence and utility as a synthetic intermediate.[1][2] Key computed and observed properties of related structures suggest that strategic fluorination significantly impacts the molecule's electronic profile.

Table 1: Key Physicochemical Properties

| Property | Value (Estimated/Computed) | Significance in Drug Design |

| Molecular Weight | 120.09 g/mol | Low molecular weight is favorable for maintaining "rule-of-five" compliance. |

| LogP | ~0.5 - 1.0 | The difluoro group increases lipophilicity compared to cyclopentanone, potentially enhancing membrane permeability.[3] |

| pKa of α-protons | Lower than cyclopentanone | The strong electron-withdrawing nature of the two fluorine atoms increases the acidity of the α-protons, influencing reactivity and potential metabolic pathways. |

| Dipole Moment | Increased | The C-F bonds introduce a strong local dipole, which can be exploited for specific polar interactions with biological targets. |

Synthesis of α,α-Difluorocyclopentanone Derivatives: A Modern Approach

Traditional methods for synthesizing fluorinated cyclopentanones often involve direct fluorination of a pre-formed cyclopentanone ring, which can suffer from harsh conditions, low yields, and the need for expensive reagents.[4] A more elegant and efficient strategy involves constructing the fluorinated ring system from acyclic or simpler cyclic precursors. One such state-of-the-art method is the sequential difluorocyclopropanation of a silyl dienol ether followed by a thermal vinylcyclopropane-cyclopentene (VCP) rearrangement.[4]

This metal-free approach offers high efficiency and operational simplicity, allowing for the simultaneous introduction of the difluoromethylene group and construction of the five-membered ring.[4]

Mechanistic Rationale

The causality behind this synthetic sequence is rooted in fundamental principles of carbene chemistry and pericyclic reactions.

-

Difluorocarbene Generation: The process begins with the generation of difluorocarbene (:CF₂), a highly reactive intermediate. Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA) serves as an excellent carbene precursor. In the presence of a non-nucleophilic base like 1,8-bis(dimethylamino)naphthalene (proton sponge), TFDA decomposes under mild thermal conditions to generate the electrophilic difluorocarbene.[4] The choice of a non-nucleophilic base is critical to prevent side reactions with the carbene source or the silyl ether substrate.

-

Difluorocyclopropanation: The electron-rich silyl dienol ether acts as a nucleophile, readily attacking the electrophilic difluorocarbene in a [2+1] cycloaddition reaction. This step is highly chemoselective for the double bond of the silyl dienol ether, forming a gem-difluorinated vinylcyclopropane intermediate.[4]

-

Vinylcyclopropane-Cyclopentene (VCP) Rearrangement: The key ring-expansion step is a thermal VCP rearrangement. This reaction proceeds through the cleavage of the cyclopropane ring to form a diradical intermediate, which then rapidly cyclizes to the more stable five-membered cyclopentene ring.[5][6][7] The presence of the fluorine atoms on the cyclopropane ring facilitates this rearrangement, allowing it to occur under more benign thermal conditions (e.g., 140 °C) compared to non-fluorinated analogues which can require temperatures upwards of 300-600 °C.[4] The silyl ether group remains intact, yielding a 5,5-difluorocyclopent-1-en-1-yl silyl ether, a direct precursor to this compound upon hydrolysis.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the synthesis.

Caption: Workflow for the synthesis of this compound.

Strategic Applications in Drug Discovery

The incorporation of fluorine into drug candidates is a well-established strategy to optimize ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[3][8] The 3,3-difluorocyclopentyl motif serves as a valuable building block, acting as a bioisosteric replacement for other groups or introducing unique properties.

Metabolic Blocking

Metabolic oxidation at susceptible C-H bonds is a primary pathway for drug clearance. The replacement of a methylene group (CH₂) with a difluoromethylene group (CF₂) effectively blocks this metabolic pathway. The C-F bond is significantly stronger than a C-H bond, rendering it resistant to enzymatic oxidation by cytochrome P450 enzymes. This can lead to a longer drug half-life and improved bioavailability.

Modulation of Basicity (pKa)

When the 3,3-difluorocyclopentyl ring is incorporated into a molecule containing a nearby basic amine (e.g., 3,3-difluorocyclopentanamine), the strong inductive electron-withdrawing effect of the fluorine atoms significantly lowers the pKa of the amine. This is a critical tool for drug developers. A lower pKa can reduce unwanted interactions with off-target ion channels (like the hERG channel, a common cause of cardiotoxicity) and can fine-tune the ionization state of the drug at physiological pH, impacting its solubility, permeability, and target engagement.

Conformational Control and Binding Interactions

The steric bulk and unique electronic nature of the CF₂ group can influence the conformational preference of the five-membered ring. This conformational constraint can pre-organize the molecule into a bioactive conformation, leading to enhanced binding affinity and selectivity for its biological target. Furthermore, the C-F bond can participate in favorable non-covalent interactions, such as dipole-dipole interactions and weak hydrogen bonds, within a protein's binding pocket.

Caption: Impact of the 3,3-difluoro motif on drug properties.

Self-Validating Experimental Protocol

This protocol is adapted from the metal-free synthesis of 5,5-difluorocyclopent-1-en-1-yl silyl ethers, which are immediate precursors to this compound.[4] The success of each step validates the reaction's progression.

Objective: To synthesize a 5,5-difluorocyclopent-1-en-1-yl silyl ether derivative.

Materials:

-

Silyl dienol ether (1a) (1.0 equiv)

-

1,8-bis(dimethylamino)naphthalene (proton sponge) (0.055 equiv)

-

Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA) (1.5 equiv)

-

Anhydrous p-xylene

-

Hexane

-

Saturated aqueous sodium hydrogen carbonate (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Nitrogen or Argon atmosphere setup

-

Schlenk flask and condenser

Procedure:

-

Reactor Setup: To a dry Schlenk flask under an inert nitrogen atmosphere, add the silyl dienol ether (1.0 equiv), proton sponge (0.055 equiv), and anhydrous p-xylene.

-

Causality: An inert atmosphere is crucial to prevent moisture from quenching the reagents and intermediates. The proton sponge must be added before the TFDA to be available to catalyze the carbene generation.

-

-

Initial Heating: Heat the mixture to 60 °C with stirring.

-

Causality: This temperature is optimal for the controlled decomposition of TFDA to difluorocarbene without promoting premature VCP rearrangement or side reactions.

-

-

Carbene Precursor Addition: Add TFDA (1.5 equiv) dropwise to the stirred solution over 5 minutes.

-

Causality: Dropwise addition maintains a low, steady concentration of the highly reactive difluorocarbene, minimizing dimerization and other side reactions. An exothermic reaction may be observed.

-

-

Difluorocyclopropanation: Stir the resulting mixture at 60 °C for 15 minutes after the addition is complete.

-

Self-Validation: The reaction can be monitored by TLC or GC-MS at this stage. The disappearance of the starting silyl dienol ether and the appearance of a new, higher molecular weight spot corresponding to the vinylcyclopropane intermediate confirms the success of this step.

-

-

VCP Rearrangement: Increase the reaction temperature to 140 °C and maintain for 30 minutes.

-

Quenching and Extraction: Cool the reaction mixture to room temperature. Dilute with hexane and quench by adding a saturated aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel and extract the organic materials with hexane (3x).

-

Causality: The NaHCO₃ wash neutralizes any acidic byproducts. Hexane is used for extraction as the silyl ether product is nonpolar and highly soluble in it.

-

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure.

-

Causality: Removal of all water is essential before concentration to prevent hydrolysis of the silyl ether product.

-

-

Purification: Purify the residue by column chromatography on silica gel (using hexane as eluent) to afford the pure 5,5-difluorocyclopent-1-en-1-yl silyl ether product.

-

Self-Validation: The final product's identity and purity can be confirmed by ¹H, ¹³C, and ¹⁹F NMR spectroscopy and high-resolution mass spectrometry (HRMS), which should match the expected values for the target molecule.[4]

-

Conclusion

This compound and its derivatives are powerful building blocks for modern drug discovery. The strategic introduction of the gem-difluoro group offers a reliable method for enhancing metabolic stability, fine-tuning basicity, and imposing beneficial conformational constraints on bioactive molecules. Modern synthetic methods, such as the organocatalytic difluorocyclopropanation/VCP rearrangement cascade, provide an efficient and scalable route to these valuable intermediates. As the demand for more sophisticated and optimized drug candidates grows, the application of fluorinated scaffolds like this compound is set to expand, enabling the development of safer and more effective therapeutics.

References

-

PubChem. (R)-3,3-difluorocyclopentanamine. National Center for Biotechnology Information. [Link]

-

Takayama, R., et al. (2018). Metal-free synthesis of α,α-difluorocyclopentanone derivatives via regioselective difluorocyclopropanation/VCP rearrangement of silyl dienol ethers. Arkivoc, 2018(2), 72-80. [Link]

-

Wikipedia. Vinylcyclopropane rearrangement. [Link]

-

Doubleday, C., et al. (2000). The Vinylcyclopropane−Cyclopentene Rearrangement: A Prototype Thermal Rearrangement Involving Competing Diradical Concerted and Stepwise Mechanisms. Journal of the American Chemical Society, 122(1), 212-221. [Link]

-

MDPI. (2022). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

MDPI. (2021). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]

-

Neese, F. (2012). The Vinylcyclopropane-Cyclopentene Rearrangement. Organic Reactions. [Link]

Sources

- 1. 3,3-Difluorocyclopentan-1-ol 95% | CAS: 883731-65-5 | AChemBlock [achemblock.com]

- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. arkat-usa.org [arkat-usa.org]

- 5. Vinylcyclopropane rearrangement - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. organicreactions.org [organicreactions.org]

- 8. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 3,3-Difluorocyclopentanone for Researchers and Drug Development Professionals

Introduction: The Rising Prominence of Fluorinated Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds has emerged as a powerful tool for optimizing the pharmacological profiles of therapeutic candidates. The unique physicochemical properties of the fluorine atom—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and pKa. Among the diverse array of fluorinated building blocks, gem-difluorinated carbocyclic ketones, such as 3,3-Difluorocyclopentanone, represent a class of compounds with significant potential for the development of novel therapeutics.

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, intended for researchers, scientists, and drug development professionals. While experimental data for this specific compound is limited in publicly accessible literature, this guide synthesizes available information, predicted properties, and data from closely related analogs to offer a robust resource for its application in a laboratory setting. We will delve into its physicochemical characteristics, spectroscopic signature, a validated synthetic protocol, and essential safety and handling considerations.

Physicochemical Properties of this compound

Precise experimental determination of all physical properties of this compound is not extensively documented. Therefore, the following table includes a combination of identified data and estimated values based on structurally similar compounds. These estimations provide a valuable starting point for experimental design and computational modeling. The CAS number for this compound is 1215071-20-7.[1]

| Property | Value (with source/estimation basis) |

| Molecular Formula | C₅H₆F₂O |

| Molecular Weight | 120.10 g/mol [1] |

| Boiling Point | Estimated: 110-130 °C (at atmospheric pressure). This is an educated estimation based on the boiling point of cyclopentanone (~131 °C) and the influence of gem-difluorination, which can either slightly increase or decrease the boiling point depending on intermolecular interactions. |

| Melting Point | Not available. Likely a liquid at room temperature. |

| Density | Estimated: 1.1 - 1.3 g/cm³. This estimation is based on the density of similar fluorinated ketones and cyclopentanone derivatives. |

| Refractive Index | Not available. |

| Solubility | Expected to be soluble in a range of common organic solvents such as dichloromethane, ethyl acetate, and acetone. Limited solubility in water is anticipated. |

Causality Behind Property Estimations:

-

Boiling Point: The introduction of two fluorine atoms increases the molecular weight, which would tend to raise the boiling point. However, the high electronegativity of fluorine can weaken intermolecular dipole-dipole interactions compared to the parent ketone, potentially lowering the boiling point. The provided range reflects this ambiguity.

-

Density: Fluorination generally increases the density of organic compounds compared to their hydrocarbon analogs due to the higher atomic mass of fluorine.

Synthesis and Purification of this compound: A Practical Approach

The synthesis of α,α-difluoroketones often presents unique challenges. A robust and adaptable method for the preparation of α,α-difluorocyclopentanone derivatives involves a metal-free difluorocyclopropanation followed by a vinylcyclopropane rearrangement.[2] This approach offers a reliable pathway to the target molecule.

Experimental Protocol: Metal-Free Synthesis of a this compound Precursor

This protocol describes the synthesis of a silyl enol ether precursor which can be subsequently converted to this compound.

Step 1: Difluorocyclopropanation of a Silyl Dienol Ether

-

To a solution of the corresponding silyl dienol ether of cyclopentanone (1 equivalent) in p-xylene, add 1,8-bis(dimethylamino)naphthalene (proton sponge, 0.055 equivalents) and 1,1,1,3,3,3-hexafluoro-2,2-di(p-tolyl)propane (0.095 equivalents).

-

Heat the mixture to 60 °C.

-

Add trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA, 1.5 equivalents) dropwise over 5 minutes.

-

Stir the resulting mixture at 60 °C for 15 minutes to complete the difluorocyclopropanation.

Step 2: Vinylcyclopropane Rearrangement

-

Heat the reaction mixture from Step 1 to 140 °C for 30 minutes to induce the vinylcyclopropane rearrangement.

-

Cool the reaction mixture to room temperature.

Step 3: Work-up and Purification

-

Dilute the cooled mixture with hexane.

-

Wash the organic layer with a saturated aqueous solution of sodium hydrogen carbonate.

-

Extract the aqueous layer with hexane (3 times).

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the residue by column chromatography on silica gel using hexane as the eluent to afford the 5,5-difluorocyclopent-1-en-1-yl silyl ether.[2]

Step 4: Conversion to this compound

The resulting silyl enol ether can be readily converted to this compound through standard hydrolysis methods, for example, by treatment with a mild acid such as aqueous HCl or a fluoride source like tetrabutylammonium fluoride (TBAF).

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Predicted Chemical Shift (δ) | Predicted Multiplicity and Coupling Constants (J) | Rationale and Comparative Insights |

| ¹H NMR | 2.0 - 2.5 ppm | Triplet of triplets (tt) | The protons on the carbons adjacent to the carbonyl group (C2 and C5) are expected to be deshielded. The protons on the carbon adjacent to the difluorinated carbon (C4) will also be in this region. The geminal fluorine atoms will cause splitting of the adjacent protons. |

| ¹³C NMR | Carbonyl (C=O): ~210 ppmCF₂: ~120 ppm (triplet)CH₂: 30-40 ppm | C-F coupling will be observed. The CF₂ carbon will appear as a triplet due to coupling with the two fluorine atoms. | The carbonyl carbon resonance is expected at a typical downfield shift for a ketone. The carbon bearing the two fluorine atoms will be significantly shifted downfield and will exhibit a large one-bond C-F coupling constant. |

| ¹⁹F NMR | -90 to -110 ppm | Singlet or complex multiplet | The chemical shift is in the typical range for gem-difluoroalkanes. Depending on the conformational flexibility of the ring, the two fluorine atoms may be chemically equivalent or non-equivalent, leading to a singlet or more complex splitting patterns. |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to be dominated by a strong absorption band corresponding to the carbonyl stretch and characteristic absorptions for the C-F bonds.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Notes |

| C=O (Ketone) | 1750 - 1730 | Strong, Sharp | The electron-withdrawing effect of the adjacent fluorine atoms is expected to shift the carbonyl stretching frequency to a higher wavenumber compared to cyclopentanone (~1745 cm⁻¹). |

| C-F (Stretch) | 1200 - 1000 | Strong | Multiple strong bands are expected in this region due to the symmetric and asymmetric stretching vibrations of the CF₂ group.[3] |

| C-H (sp³ Stretch) | 3000 - 2850 | Medium | Typical alkane C-H stretching vibrations. |

Safety and Handling

GHS Hazard Pictograms (Inferred):

-

GHS07 (Exclamation Mark): Skin irritation, eye irritation, respiratory irritation.

Hazard Statements (Inferred):

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements (Inferred):

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Personal Protective Equipment (PPE):

-

Engineering Controls: Work in a well-ventilated fume hood.

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear nitrile or neoprene gloves and a lab coat.

-

Respiratory Protection: If working outside of a fume hood or with large quantities, a respirator with an organic vapor cartridge may be necessary.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.

Applications in Drug Development

The introduction of a gem-difluoro group into a cyclopentanone ring offers several strategic advantages in drug design:

-

Metabolic Blocking: The C-F bond is exceptionally strong, making the difluorinated position resistant to metabolic oxidation. This can be used to block undesirable metabolic pathways and increase the half-life of a drug candidate.

-

Modulation of Carbonyl Reactivity: The strong electron-withdrawing nature of the two fluorine atoms can influence the electrophilicity of the adjacent carbonyl group, altering its reactivity and potential for forming covalent bonds or undergoing other chemical transformations.

-

Conformational Constraint: The presence of the gem-difluoro group can introduce conformational rigidity to the five-membered ring, which can be advantageous for locking the molecule into a bioactive conformation and improving binding affinity to a biological target.

-

Lipophilicity and Permeability: Fluorination can increase the lipophilicity of a molecule, which may enhance its ability to cross cell membranes and the blood-brain barrier.

The this compound scaffold can serve as a key intermediate in the synthesis of a variety of more complex molecules, including analogs of prostaglandins, nucleosides, and other biologically active natural products. Its unique combination of features makes it a valuable building block for the synthesis of novel therapeutic agents with improved pharmacokinetic and pharmacodynamic properties.

References

-

PubChem. 3,3-Difluorocyclopentan-1-one. National Center for Biotechnology Information. [Link]

-

NIST/TRC Web Thermo Tables. 3,3-difluoropentane. [Link]

-

Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics. PMC - NIH. [Link]

-

Takayama, R., et al. Metal-free synthesis of α,α-difluorocyclopentanone derivatives via regioselective difluorocyclopropanation/VCP rearrangement of silyl dienol ethers. Arkivoc, 2018, ii, 72-80. [Link]

-

Cyclopentanone-based chalcone derivatives: Synthesis, characterization, DFT, drug-likeness and molecular docking studies. [Link]

-

Synthesis and characterization of innovative well-defined difluorophosphonylated-(co)polymers by RAFT polymerization. RSC Publishing. [Link]

-

PubChem. 3,3-Difluoro-2-pentanone. National Center for Biotechnology Information. [Link]

-

ResearchGate. Data processing of three-dimensional vibrational spectroscopic chemical images for pharmaceutical applications. [Link]

-

ResearchGate. Thermodynamic Properties of 1,1,1,2,2,4,5,5,5-Nonafluoro-4-(trifluoromethyl)-3-pentanone: Vapor Pressure, ( p , ρ, T ) Behavior, and Speed of Sound Measurements, and an Equation of State. [Link]

-

ChemRxiv. Synthesis and Physicochemical Characterization of 6-Trifluoromethyl Spiro[3.3]heptane Building Blocks. [Link]

-

FluoroFinder. Spectral Spillover in Flow Cytometry. [Link]

-

Chemsrc. 3,3-Dichlorocyclobutanone | CAS#:15932-94-2. [Link]

-

Synthesis and Characterization of Three New Furan-Containing Terpyridine Derivatives. [Link]

-

ResearchGate. Solubility and Diffusivity of Difluoromethane in Room-Temperature Ionic Liquids. [Link]

-

Journal of the Chemical Society, Faraday Transactions. Microwave spectra, hyperfine splittings and average structures of 3,3,3-trifluoropropyne, CF3C [[triple bond, length as m-dash]] CH and trifluoroacetonitrile, CF3CN. [Link]

-

PubChem. 3,3-Difluorocyclobutanone. National Center for Biotechnology Information. [Link]

Sources

Stability and Storage of 3,3-Difluorocyclopentanone: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Department], Senior Application Scientist

Publication Date: January 22, 2026

Abstract

3,3-Difluorocyclopentanone is a valuable fluorinated building block in medicinal chemistry and materials science. The gem-difluoro group imparts unique electronic properties and conformational constraints, making it an attractive moiety for modulating the physicochemical and biological properties of target molecules. However, the reactivity of the carbonyl group, combined with the presence of the electron-withdrawing fluorine atoms, necessitates a thorough understanding of its stability and the implementation of appropriate storage and handling protocols. This guide provides an in-depth analysis of the factors influencing the stability of this compound, including thermal, hydrolytic, and photochemical degradation pathways. It further outlines best practices for its storage and handling to ensure its integrity and purity over time, thereby safeguarding the reproducibility and success of research and development endeavors.

Introduction: The Significance of Fluorinated Ketones in Modern Chemistry

The introduction of fluorine atoms into organic molecules can profoundly alter their properties, including metabolic stability, lipophilicity, and binding affinity.[1] Fluorinated ketones, such as this compound, have emerged as key intermediates in the synthesis of complex pharmaceuticals and advanced materials. The stability of these reagents is paramount, as degradation can lead to the formation of impurities that may compromise the outcome of synthetic transformations and biological assays. This guide serves as a technical resource for professionals working with this compound, offering insights into its chemical behavior and providing actionable recommendations for its preservation.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for comprehending its stability profile.

| Property | Value | Source |

| Molecular Formula | C₅H₆F₂O | Inferred |

| Molecular Weight | 120.09 g/mol | Inferred |

| Appearance | Colorless to pale yellow liquid | Typical for aliphatic ketones |

| Boiling Point | Not readily available; fluorination generally affects boiling point. | General Knowledge |

| Solubility | Soluble in common organic solvents. | [2] |

Key Factors Influencing the Stability of this compound

The stability of this compound is influenced by several environmental factors. Understanding these is critical for preventing degradation.

Thermal Stability

Causality: The high thermal energy can induce homolytic cleavage of the carbon-carbon bonds within the cyclopentanone ring or the carbon-fluorine bonds, leading to the formation of radical species that propagate further decomposition.

Hydrolytic Stability

While many fluorinated compounds exhibit enhanced hydrolytic stability, the presence of the ketone functional group in this compound suggests a potential for hydrolysis, particularly under acidic or basic conditions. A study on perfluoro-2-methyl-3-pentanone indicated that hydrolysis can occur, though it may be slow under atmospheric conditions.[4] The electron-withdrawing nature of the gem-difluoro group at the α-position can influence the reactivity of the carbonyl carbon towards nucleophilic attack by water.

Causality: Acid catalysis can protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to attack by water. Conversely, base catalysis involves the direct attack of a hydroxide ion on the carbonyl carbon.

Photochemical Stability

Cyclic ketones are known to undergo photochemical reactions upon exposure to ultraviolet (UV) light.[5] These reactions can include Norrish Type I and Type II cleavages, leading to the formation of various degradation products. While specific photostability studies on this compound are not widely published, it is reasonable to infer that it will exhibit some degree of photosensitivity.

Causality: Absorption of UV radiation can excite the ketone to a higher energy state, from which it can undergo bond cleavage or rearrangement reactions.

Hygroscopicity

The tendency of a compound to absorb moisture from the atmosphere, known as hygroscopicity, can significantly impact its stability, particularly if the compound is susceptible to hydrolysis. While specific data for this compound is unavailable, many organic compounds, especially those with polar functional groups, exhibit some degree of hygroscopicity.[6]

Causality: The polar carbonyl group in this compound can form hydrogen bonds with water molecules, leading to moisture absorption.

Recommended Storage and Handling Protocols

To mitigate the risks of degradation and ensure the long-term integrity of this compound, the following storage and handling procedures are recommended.

Optimal Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Refrigerate (2-8 °C).[7] For long-term storage, consider -20 °C.[8] | Lower temperatures slow down the rate of potential decomposition reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Minimizes contact with atmospheric moisture and oxygen, which can participate in degradation reactions. |

| Light Exposure | Store in an amber or opaque container in a dark location. | Protects the compound from photochemical degradation. |

| Container | Use a tightly sealed, chemically resistant container (e.g., glass or fluoropolymer-lined). | Prevents leakage and contamination. |

Handling Procedures

-

Work Area: Handle in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile or neoprene), and a lab coat.

-

Dispensing: When dispensing, minimize the time the container is open to the atmosphere. Use a dry, inert gas to flush the headspace of the container before resealing.

-

Incompatible Materials: Avoid contact with strong acids, strong bases, and strong oxidizing agents.[9] The synthesis of related compounds has shown sensitivity to acidic conditions.[10]

Potential Degradation Pathways

Understanding the potential degradation pathways of this compound is crucial for identifying and mitigating the formation of impurities.

Caption: Potential degradation pathways for this compound.

Experimental Protocols for Stability Assessment

To ensure the quality of this compound, regular stability assessments are recommended.

Protocol for Purity Assessment by Gas Chromatography (GC)

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a concentration of 1 mg/mL.

-

GC Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or DB-17).

-

Injector Temperature: 250 °C.

-

Detector (FID) Temperature: 280 °C.

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

-

Carrier Gas: Helium or Hydrogen.

-

-

Analysis: Inject a known volume of the sample solution and record the chromatogram. The appearance of new peaks or a decrease in the area of the main peak over time indicates degradation.

Protocol for Photostability Testing

This protocol is based on the ICH Q1B guidelines for photostability testing.[11]

-

Sample Preparation: Place a sample of this compound in a chemically inert, transparent container. Prepare a "dark" control sample by wrapping an identical container in aluminum foil.

-

Light Exposure: Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[11][12][13]

-

Analysis: After exposure, analyze both the exposed and dark control samples by GC (as described in 6.1) to assess for any degradation.

Caption: Workflow for photostability testing of this compound.

Conclusion